Journal Name:Advanced Energy Materials
Journal ISSN:1614-6832
IF:29.698
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1614-6840
Year of Origin:2011
Publisher:Wiley-VCH Verlag
Number of Articles Per Year:818
Publishing Cycle:
OA or Not:Not
Multichip multidimensional quantum networks with entanglement retrievability
Advanced Energy Materials ( IF 29.698 ) Pub Date: 2023-07-13 , DOI: 10.1126/science.adg9210
Quantum networks provide the framework for quantum communication, clock synchronization, distributed quantum computing, and sensing. Implementing large-scale and practical quantum networks relies on the development of scalable architecture and integrated hardware that can coherently interconnect many remote quantum nodes by sharing multidimensional entanglement through complex-medium quantum channels. We demonstrate a multichip multidimensional quantum entanglement network based on mass-manufacturable integrated-nanophotonic quantum node chips fabricated on a silicon wafer by means of complementary metal-oxide-semiconductor processes. Using hybrid multiplexing, we show that multiple multidimensional entangled states can be distributed across multiple chips connected by few-mode fibers. We developed a technique that can efficiently retrieve multidimensional entanglement in complex-medium quantum channels, which is important for practical uses. Our work demonstrates the enabling capabilities of realizing large-scale practical chip-based quantum entanglement networks.
Detail
Leveraging artificial intelligence in the fight against infectious diseases
Advanced Energy Materials ( IF 29.698 ) Pub Date: 2023-07-13 , DOI: 10.1126/science.adh1114
Despite advances in molecular biology, genetics, computation, and medicinal chemistry, infectious disease remains an ominous threat to public health. Addressing the challenges posed by pathogen outbreaks, pandemics, and antimicrobial resistance will require concerted interdisciplinary efforts. In conjunction with systems and synthetic biology, artificial intelligence (AI) is now leading to rapid progress, expanding anti-infective drug discovery, enhancing our understanding of infection biology, and accelerating the development of diagnostics. In this Review, we discuss approaches for detecting, treating, and understanding infectious diseases, underscoring the progress supported by AI in each case. We suggest future applications of AI and how it might be harnessed to help control infectious disease outbreaks and pandemics.
Detail
Multiplex CRISPR editing of wood for sustainable fiber production
Advanced Energy Materials ( IF 29.698 ) Pub Date: 2023-07-13 , DOI: 10.1126/science.add4514
The domestication of forest trees for a more sustainable fiber bioeconomy has long been hindered by the complexity and plasticity of lignin, a biopolymer in wood that is recalcitrant to chemical and enzymatic degradation. Here, we show that multiplex CRISPR editing enables precise woody feedstock design for combinatorial improvement of lignin composition and wood properties. By assessing every possible combination of 69,123 multigenic editing strategies for 21 lignin biosynthesis genes, we deduced seven different genome editing strategies targeting the concurrent alteration of up to six genes and produced 174 edited poplar variants. CRISPR editing increased the wood carbohydrate-to-lignin ratio up to 228% that of wild type, leading to more-efficient fiber pulping. The edited wood alleviates a major fiber-production bottleneck regardless of changes in tree growth rate and could bring unprecedented operational efficiencies, bioeconomic opportunities, and environmental benefits.
Detail
Structural basis of gRNA stabilization and mRNA recognition in trypanosomal RNA editing
Advanced Energy Materials ( IF 29.698 ) Pub Date: 2023-07-06 , DOI: 10.1126/science.adg4725
In Trypanosoma brucei , the editosome, composed of RNA-editing substrate-binding complex (RESC) and RNA-editing catalytic complex (RECC), orchestrates guide RNA (gRNA)–programmed editing to recode cryptic mitochondrial transcripts into messenger RNAs (mRNAs). The mechanism of information transfer from gRNA to mRNA is unclear owing to a lack of high-resolution structures for these complexes. With cryo–electron microscopy and functional studies, we have captured gRNA-stabilizing RESC-A and gRNA-mRNA–binding RESC-B and RESC-C particles. RESC-A sequesters gRNA termini, thus promoting hairpin formation and blocking mRNA access. The conversion of RESC-A into RESC-B or -C unfolds gRNA and allows mRNA selection. The ensuing gRNA-mRNA duplex protrudes from RESC-B, likely exposing editing sites to RECC-catalyzed cleavage, uridine insertion or deletion, and ligation. Our work reveals a remodeling event facilitating gRNA-mRNA hybridization and assembly of a macromolecular substrate for the editosome’s catalytic modality.
Detail
U.S. military contract could boost status of Black university.
Advanced Energy Materials ( IF 29.698 ) Pub Date: 2023-06-29 , DOI: 10.1126/science.adj4500
Defense research institute aims to turn Howard into a top research university.
Detail
Widespread regulatory specificities between transcriptional co-repressors and enhancers in Drosophila
Advanced Energy Materials ( IF 29.698 ) Pub Date: 2023-07-13 , DOI: 10.1126/science.adf6149
Gene expression is controlled by the precise activation and repression of transcription. Repression is mediated by specialized transcription factors (TFs) that recruit co-repressors (CoRs) to silence transcription, even in the presence of activating cues. However, whether CoRs can dominantly silence all enhancers or display distinct specificities is unclear. In this work, we report that most enhancers in Drosophila can be repressed by only a subset of CoRs, and enhancers classified by CoR sensitivity show distinct chromatin features, function, TF motifs, and binding. Distinct TF motifs render enhancers more resistant or sensitive to specific CoRs, as we demonstrate by motif mutagenesis and addition. These CoR-enhancer compatibilities constitute an additional layer of regulatory specificity that allows differential regulation at close genomic distances and is indicative of distinct mechanisms of transcriptional repression.
Detail
Oncogene-like addiction to aneuploidy in human cancers
Advanced Energy Materials ( IF 29.698 ) Pub Date: 2023-07-06 , DOI: 10.1126/science.adg4521
Most cancers exhibit aneuploidy, but its functional significance in tumor development is controversial. Here, we describe ReDACT ( Re storing D isomy in A neuploid cells using C RISPR T argeting), a set of chromosome engineering tools that allow us to eliminate specific aneuploidies from cancer genomes. Using ReDACT, we created a panel of isogenic cells that have or lack common aneuploidies, and we demonstrate that trisomy of chromosome 1q is required for malignant growth in cancers harboring this alteration. Mechanistically, gaining chromosome 1q increases the expression of MDM4 and suppresses p53 signaling, and we show that TP53 mutations are mutually-exclusive with 1q aneuploidy in human cancers. Thus, tumor cells can be dependent on specific aneuploidies, raising the possibility that these “aneuploidy addictions” could be targeted as a therapeutic strategy.
Detail
Ecology-relevant bacteria drive the evolution of host antimicrobial peptides in Drosophila
Advanced Energy Materials ( IF 29.698 ) Pub Date: 2023-07-20 , DOI: 10.1126/science.adg5725
Antimicrobial peptides are host-encoded immune effectors that combat pathogens and shape the microbiome in plants and animals. However, little is known about how the host antimicrobial peptide repertoire is adapted to its microbiome. Here, we characterized the function and evolution of the Diptericin antimicrobial peptide family of Diptera. Using mutations affecting the two Diptericins ( Dpt ) of Drosophila melanogaster , we reveal the specific role of DptA for the pathogen Providencia rettgeri and DptB for the gut mutualist Acetobacter . The presence of DptA- or DptB- like genes across Diptera correlates with the presence of Providencia and Acetobacter in their environment. Moreover, DptA- and DptB- like sequences predict host resistance against infection by these bacteria across the genus Drosophila . Our study explains the evolutionary logic behind the bursts of rapid evolution of an antimicrobial peptide family and reveals how the host immune repertoire adapts to changing microbial environments.
Detail
Emergent coexistence in multispecies microbial communities
Advanced Energy Materials ( IF 29.698 ) Pub Date: 2023-07-20 , DOI: 10.1126/science.adg0727
Understanding the mechanisms that maintain microbial biodiversity is a critical aspiration in ecology. Past work on microbial coexistence has largely focused on species pairs, but it is unclear whether pairwise coexistence in isolation is required for coexistence in a multispecies community. To address this question, we conducted hundreds of pairwise competition experiments among the stably coexisting members of 12 different enrichment communities in vitro. To determine the outcomes of these experiments, we developed an automated image analysis pipeline to quantify species abundances. We found that competitive exclusion was the most common outcome, and it was strongly hierarchical and transitive. Because many species that coexist within a stable multispecies community fail to coexist in pairwise co-culture under identical conditions, we concluded that multispecies coexistence is an emergent phenomenon. This work highlights the importance of community context for understanding the origins of coexistence in complex ecosystems.
Detail
Mechanistic snapshots of rhodium-catalyzed acylnitrene transfer reactions
Advanced Energy Materials ( IF 29.698 ) Pub Date: 2023-07-20 , DOI: 10.1126/science.adh8753
Rhodium acylnitrene complexes are widely implicated in catalytic C–H amidation reactions but have eluded isolation and structural characterization. To overcome this challenge, we designed a chromophoric octahedral rhodium complex with a bidentate dioxazolone ligand, in which photoinduced metal-to-ligand charge transfer initiates catalytic C–H amidation. X-ray photocrystallographic analysis of the Rh-dioxazolone complex allowed structural elucidation of the targeted Rh-acylnitrenoid and provided firm evidence that the singlet nitrenoid species is primarily responsible for acylamino transfer reactions. We also monitored in crystallo reaction of a nucleophile with the in situ generated Rh-acylnitrenoid, providing a crystallographically traceable reaction system to capture mechanistic snapshots of nitrenoid transfer.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, PHYSICAL 物理化学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.10 110 Science Citation Index Expanded Not
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